2-methyl-1H-tetrazol-5-one
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Overview
Description
“2-methyl-1H-tetrazol-5-one” is a derivative of tetrazole . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The name tetrazole also refers to the parent compound with formula CH2N4 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives have been reported .
Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .
Scientific Research Applications
Biological Applications
Tetrazoles, including 2-methyl-1H-tetrazol-5-one, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmaceutical Applications
Tetrazoles are used in pharmaceutical applications due to their diverse biological activities . Some tetrazole derivatives are promising as antihypertensive, antiallergic, antibacterial, and anticonvulsant medicines .
Synthesis of Novel Compounds
2-methyl-1H-tetrazol-5-one can be used in the synthesis of novel compounds. For example, the nucleophilic ring-opening reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazol-5-thiol provided a novel thiol-incorporated aminocyclopentitol .
Anticancer Applications
Aziridines, which can be synthesized from 2-methyl-1H-tetrazol-5-one, are recurrent motifs in anticancer compounds .
Glycosidase Inhibitors
Aminocyclopentitols, a family of natural compounds known for being glycosidase inhibitors, can be synthesized from 2-methyl-1H-tetrazol-5-one .
Protein Targeting
Some derivatives of 2-methyl-1H-tetrazol-5-one have been found to be potential protein targets. For example, the MEK-1 protein was found to be a potential protein target for certain compounds .
Mechanism of Action
Target of Action
Tetrazole derivatives have been found to interact with various proteins such as mek-1 . The role of these proteins varies, but they often play crucial roles in cellular signaling pathways.
Mode of Action
Tetrazoles, in general, are known for their ability to act as metabolism-resistant isosteric replacements for carboxylic acids . This property allows them to interact with biological targets in a manner similar to carboxylic acid-containing compounds, potentially leading to various biological effects.
Biochemical Pathways
Tetrazoles are known to play a role in medicinal and pharmaceutical applications, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, which may influence their pharmacokinetic properties .
Result of Action
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .
Action Environment
It’s worth noting that the stability and reactivity of tetrazoles can be influenced by factors such as temperature and the presence of other reactive substances .
Safety and Hazards
Future Directions
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties, as well as their chemistry and structures . In addition, other applications, e.g., in photography, as growth hormones, and as a platform for virtual screening, are discussed with concluding remarks .
properties
IUPAC Name |
2-methyl-1H-tetrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFKVGJDBKGNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1NC(=O)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-tetrazol-5-one |
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